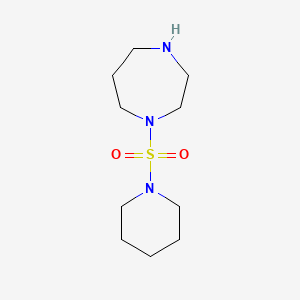
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
Vue d'ensemble
Description
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane, commonly referred to as PDS, is an organic compound that has been widely used in the synthesis of various compounds. PDS is a versatile reagent that has been used in a variety of applications, including the synthesis of pharmaceuticals, biodegradable polymers, and other materials. PDS is also used as a catalyst in various chemical reactions. We will also discuss future directions for PDS research.
Applications De Recherche Scientifique
Anxiolytic Properties
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane derivatives have been investigated for their anxiolytic properties, showing selectivity to recombinant GABAA receptors distinct from diazepam. For instance, ELB139, a compound related to this chemical structure, demonstrated specific subtype specificity between different GABAA receptor subtypes, acting as a partial agonist with varying efficacy and potency across these subtypes. This highlights its potential for tailored anxiolytic effects with reduced side effects compared to traditional benzodiazepines (Rabe, Kronbach, Rundfeldt, & Lüddens, 2007).
Antimicrobial Activity
Synthetic efforts have led to the creation of 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane derivatives with potent antimicrobial properties. The synthesis of these compounds under different solvent conditions revealed their significant antimicrobial and antifungal activities, potentially offering new avenues for treating infections (Kottapalle & Shinde, 2021).
Synthetic Methodologies
Innovative synthetic methodologies have been developed to assemble saturated nitrogen heterocycles, including 1,4-diazepane derivatives. One notable approach is the one-pot rhodium-catalyzed N-H insertion and cyclization sequence, which provides a rapid and efficient method to produce these compounds. This technique is significant for drug discovery, offering a versatile tool for creating diverse nitrogen-containing heterocycles (Boddy et al., 2019).
Crystal Structure and Physicochemical Properties
Understanding the crystal structure and physicochemical properties of 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane derivatives is crucial for their pharmaceutical application. Research into different hydrate and solvate forms of these compounds has provided insights into their stability, solubility, and suitability for oral dosage formulations. This knowledge assists in the selection of optimal forms for drug development (Bray, Jahansouz, & Kaufman, 1999).
Corrosion Inhibition
Piperidine derivatives, including those related to 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane, have been examined for their corrosion inhibition properties on metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies, providing valuable insights for industrial applications (Kaya et al., 2016).
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus are often used in drug design and can interact with a variety of targets. For instance, some piperidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .
Mode of Action
The interaction of these compounds with their targets can lead to various changes. For example, inhibition of DHFR prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, leading to a decrease in the synthesis of nucleotides and subsequently DNA. This can result in cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of these compounds can include cell cycle arrest, apoptosis, and inhibition of cell growth .
Propriétés
IUPAC Name |
1-piperidin-1-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c14-16(15,12-7-2-1-3-8-12)13-9-4-5-11-6-10-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQFURGAFOELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



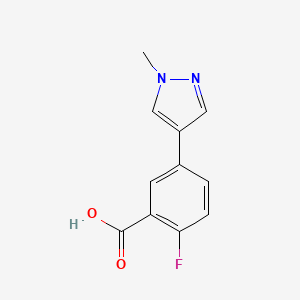

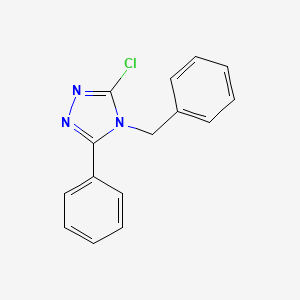
![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)
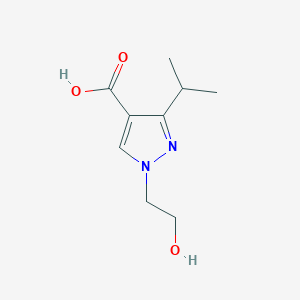
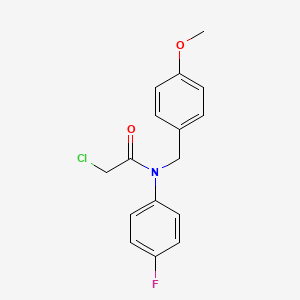

![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
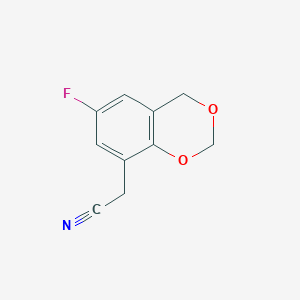
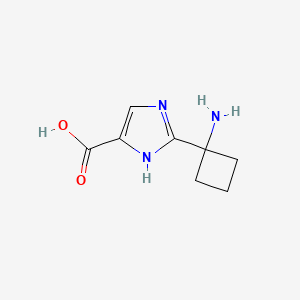
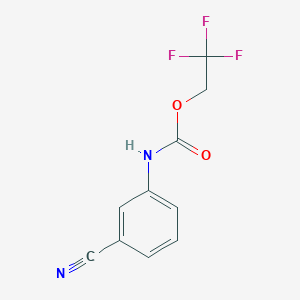
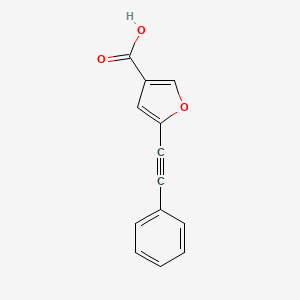

![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)